olverembatinib - 1257628-77-5

olverembatinib

Catalog Number: EVT-269248
CAS Number: 1257628-77-5
Molecular Formula: C29H27F3N6O
Molecular Weight: 532.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HQP1351 is under investigation in clinical trial NCT03883100 (A Pivotal Study of HQP1351 in Patients of Chronic Myeloid Leukemia in Accelerated Phase With T315I Mutation).
Olverembatinib is an orally bioavailable inhibitor of a variety of kinases, including the Bcr-Abl tyrosine kinase, the mast/stem cell growth factor receptor Kit (c-Kit), the serine/threonine protein kinase Akt (protein kinase B), and the extracellular signal-regulated kinase (ERK) with antineoplastic activity. Upon administration,olverembatinib targets, binds to and inhibits the kinase activities of Bcr-Abl, AKT, c-Kit and ERK. This inhibits their mediated signaling pathways and inhibits proliferation of tumor cells in which these kinases are overexpressed and/or mutated. Bcr-Abl, c-Kit, AKT and ERK play key roles in the proliferation, differentiation and survival of tumor cells.
Molecular Structure Analysis

The molecular structure of olverembatinib consists of a pyrazolo[3,4-b]pyridine core linked to a substituted phenyl ring via an ethynyl bridge. The phenyl ring further bears a benzamide moiety and a 4-methylpiperazin-1-ylmethyl group. This structure is designed to interact with the ATP-binding site of BCR-ABL1 tyrosine kinase, inhibiting its activity [].

Mechanism of Action

Olverembatinib exerts its antitumor effects primarily through the inhibition of BCR-ABL1 tyrosine kinase, a key driver of CML and Ph+ ALL [, ]. It competitively binds to the ATP-binding site of BCR-ABL1, preventing phosphorylation of downstream signaling molecules involved in cell proliferation, survival, and differentiation [, , ]. Additionally, olverembatinib inhibits other tyrosine kinases like KIT, PDGFR, SRC, VEGFR, FGFR, FLT-3, and RET, contributing to its broader antitumor activity in various cancer types [, , , , , ].

Applications

Chronic Myeloid Leukemia (CML):

Olverembatinib demonstrates significant efficacy in treating CML, including TKI-resistant and T315I-mutated cases [, , , ]. Clinical trials have shown promising results with high rates of hematologic, cytogenetic, and molecular responses, even in heavily pretreated patients [, , ]. Olverembatinib exhibits sustained antileukemic activity and improves long-term survival in CML patients, providing a valuable treatment option for those who have failed prior TKIs.

Olverembatinib has shown efficacy in treating Ph+ ALL, both as monotherapy and in combination with other agents [, , , , , ]. It effectively reduces leukemia burden, induces remission, and clears minimal residual disease [, , , , , ]. Combining olverembatinib with chemotherapy or monoclonal antibodies like blinatumomab or inotuzumab ozogamicin shows synergistic effects, enhancing treatment efficacy in R/R Ph+ ALL [, , , , , ].

Gastrointestinal Stromal Tumors (GISTs):

Olverembatinib exhibits promising activity against GISTs, particularly in imatinib-resistant and SDH-deficient cases [, , ]. Preclinical studies demonstrate its potent antiproliferative effects in imatinib-resistant GIST cell lines and xenograft models []. Clinical trials show encouraging results with olverembatinib inducing partial responses and achieving stable disease in TKI-resistant SDH-deficient GIST patients []. Combining olverembatinib with BCL-2 inhibitors like lisaftoclax enhances treatment efficacy in imatinib-resistant GISTs by targeting both oncogenic KIT signaling and apoptotic pathways [].

Acute Myeloid Leukemia (AML):

Olverembatinib's ability to inhibit FLT3 kinase suggests its potential application in AML []. Preclinical studies show that olverembatinib effectively inhibits FLT3 phosphorylation and induces apoptosis in FLT3-mutant AML cells []. Combining olverembatinib with BCL-2 inhibitors like APG-2575 synergistically enhances antitumor activity in FLT3-mutant AML by downregulating MCL-1, a pro-survival protein that contributes to BCL-2 inhibitor resistance [].

Renal Cell Carcinoma (RCC):

Preclinical studies indicate that olverembatinib exhibits antiproliferative activity against RCC cell lines and enhances the antitumor effects of immunotherapy []. Combining olverembatinib with anti-PD-1 antibodies shows synergistic effects, resulting in significant tumor growth inhibition in RCC mouse models []. This synergistic effect is attributed to olverembatinib's ability to inhibit VEGFR, FGFR, and SRC, promoting tumor vessel normalization, immunostimulatory reprogramming, and reduced PD-L1 expression [].

Recent research suggests that olverembatinib may have potential antiviral activity against SARS-CoV-2, particularly the Omicron variant []. Olverembatinib potently inhibits Omicron NTD-mediated cytokine release in human PBMCs by blocking multiple kinases involved in inflammatory responses []. This suggests that olverembatinib could be repurposed as a therapeutic agent for treating moderate to severe COVID-19 cases caused by the Omicron variant.

Imatinib

Compound Description: is a first-generation tyrosine kinase inhibitor (TKI) used as the first-line treatment for chronic myeloid leukemia (CML). It targets several kinases, including KIT, which often carries primary driver mutations commonly located on exon 11 and exon 9.

Dasatinib

Compound Description: is a second-generation TKI used in the treatment of CML. It targets KIT, SRC, PDGFR, and FGFR.

Nilotinib

Compound Description: is another second-generation TKI used in the treatment of CML.

Relevance: Similar to dasatinib, nilotinib is a TKI and predates olverembatinib. Olverembatinib has been developed to address the limitations of second-generation TKIs like nilotinib, particularly in cases with T315I mutation. [, ]

Asciminib

Compound Description: is a TKI that targets the ABL myristoyl pocket, a distinct binding site from other TKIs.

Relevance: While both asciminib and olverembatinib target BCR-ABL, they do so through different mechanisms. Olverembatinib binds to the ATP-binding site of BCR-ABL, while asciminib targets the ABL myristoyl pocket. Olverembatinib has shown efficacy in patients who failed asciminib therapy, suggesting it can overcome resistance mechanisms to which asciminib is susceptible.

Blinatumomab

Compound Description: is a bispecific T-cell engager (BiTE) antibody targeting CD19 on B-cells and CD3 on T-cells. It is used in the treatment of acute lymphoblastic leukemia (ALL). [, , ]

Venetoclax

Compound Description: is a BCL-2 inhibitor used in the treatment of various hematological malignancies. [, , ]

INOTUZUMAB OZOGAMICIN (Ino)

Compound Description: (Ino) is a CD22 antibody conjugated to a cytotoxic agent.

Relevance: Although not structurally related to olverembatinib, INOTUZUMAB OZOGAMICIN has been used in combination with olverembatinib as a salvage therapy for RR B ALL with ABL1 fusion gene positive, demonstrating effectiveness in achieving CR and CMR.

Lisaftoclax (APG-2575)

Compound Description: is a selective BCL-2 inhibitor under development for hematologic malignancies.

Relevance: While structurally distinct from olverembatinib, lisaftoclax has been shown to have additive antitumor effects in imatinib-resistant GIST when combined with olverembatinib.

Vincristine

Compound Description: is a chemotherapeutic agent that disrupts microtubule formation.

Doxorubicin

Compound Description: is a chemotherapeutic agent that intercalates with DNA, disrupting DNA replication and transcription.

Relevance: While doxorubicin is structurally distinct from olverembatinib, preclinical studies have demonstrated synergistic antitumor effects when these two drugs are combined against Ph+ ALL cells.

Homoharringtonine (HHT)

Compound Description: is a plant alkaloid with antitumor activity.

Interferon (IFN)

Compound Description: is a cytokine with antiviral and immunomodulatory properties.

Relevance: Interferon, while structurally distinct from olverembatinib, was included as a potential BAT option in a randomized phase 2 study evaluating olverembatinib in TKI-resistant CML-CP patients.

Hydroxyurea (HU)

Compound Description: is an antimetabolite used in the treatment of various hematological malignancies.

Relevance: Hydroxyurea, while not structurally related to olverembatinib, served as a potential BAT option in a randomized phase 2 study evaluating olverembatinib in TKI-resistant CML-CP patients.

Properties

CAS Number

1257628-77-5

Product Name

GZD824

IUPAC Name

4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide

Molecular Formula

C29H27F3N6O

Molecular Weight

532.6 g/mol

InChI

InChI=1S/C29H27F3N6O/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36)

InChI Key

TZKBVRDEOITLRB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4

Solubility

Soluble in DMSO, not in water

Synonyms

GZD824; GZD 824; GZD-824.

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.